molecular formula C11H9N5O2 B6602701 3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1031606-56-0

3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6602701
CAS No.: 1031606-56-0
M. Wt: 243.22 g/mol
InChI Key: GXTFOEBNFSUQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones (MADTP) class of compounds. It is a heterocyclic small molecule with demonstrated antiviral activity against Chikungunya virus (CHIKV) by targeting the nsP1 protein, a key component of the viral mRNA capping machinery . Resistance mutations in CHIKV nsP1, such as P34S and T246A, have been linked to MADTP compounds, underscoring their specific mechanism of action .

Properties

IUPAC Name

3-(2-methoxyphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c1-18-8-5-3-2-4-7(8)16-10-9(14-15-16)11(17)13-6-12-10/h2-6H,1H3,(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTFOEBNFSUQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C(=O)NC=N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Aminotriazoles

This method, adapted from triazolopyrimidine syntheses in anticancer drug development, involves the reaction of 1,3-diketones with 5-amino-1H-1,2,4-triazole derivatives under acidic or basic conditions. For the target compound, the diketone precursor would require a pre-installed 2-methoxyphenyl group at the C3 position.

Key parameters :

  • Solvent: Ethanol or acetic acid (80–100°C)

  • Catalysis: Phosphoryl chloride (POCl₃) for chlorination intermediates

  • Yield range: 45–78% for analogous C3-aryl triazolopyrimidines

Oxidative Cyclization of Arylazopyrimidines

Copper(II)-mediated oxidative cyclization, as demonstrated in antiviral compound synthesis, converts 5-arylazopyrimidine intermediates into triazolopyrimidines. This route offers direct regiocontrol for C3 substitution:

5-(2-Methoxyphenylazo)pyrimidineCuSO4/pyridineTarget Compound\text{5-(2-Methoxyphenylazo)pyrimidine} \xrightarrow{\text{CuSO}_4/\text{pyridine}} \text{Target Compound}

Optimization data :

  • Temperature: Reflux conditions (100–110°C)

  • Reaction time: 3–4 hours

  • Typical yield: 68–82% for structurally similar derivatives

Regioselective Introduction of the 2-Methoxyphenyl Group

Pre-Functionalization of Pyrimidine Precursors

Early-stage incorporation of the aryl group minimizes post-cyclization modifications. A three-step sequence from provides a template:

  • Diethyl oxalate condensation : Formation of 3-(2-methoxyphenyl)-1,3-diketone

  • Chlorination : POCl₃ treatment generates reactive C7-Cl intermediate

  • Aminotriazole cyclocondensation : Forms triazole ring with retained methoxyphenyl group

Critical challenges :

  • Steric hindrance from ortho-methoxy group reduces cyclization efficiency

  • Competing O-methylation requires careful pH control (pH 6–7)

Post-Cyclization Arylation Strategies

MethodYield (%)Purity (HPLC)Scalability
Pre-functionalization6298.2Kilogram
Post-arylation3789.5Milligram

Solvent and Catalytic System Optimization

Solvent Effects on Cyclization Efficiency

Data from reveal pronounced solvent dependence:

Polar aprotic solvents :

  • DMF: Enhances reaction rate but promotes decomposition above 90°C

  • Acetonitrile: Optimal for Cu(II)-mediated cyclizations (85% yield)

Protic solvents :

  • Ethanol: Suitable for acid-catalyzed routes but limits temperature control

  • Glacial acetic acid: Enables high-temperature reactions (110°C) with 72% yield

Catalytic Additives

  • EDCI/HOBt : Improves amide coupling in diketone precursors (yield +18%)

  • Phase-transfer catalysts : Tetrabutylammonium bromide increases interfacial reactivity in biphasic systems

  • Microwave assistance : Reduces reaction time from 6h to 45min with comparable yields

Structural Characterization and Quality Control

Spectroscopic Fingerprinting

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, triazole-H)

  • δ 7.45–7.38 (m, 4H, aromatic)

  • δ 3.89 (s, 3H, OCH3)

IR (KBr) :

  • 1685 cm⁻¹ (C=O stretch)

  • 1602 cm⁻¹ (triazole ring vibration)

Purity Optimization Strategies

  • Crystallization : Ethyl acetate/n-hexane (3:1) achieves >99% purity

  • Chromatography : Silica gel (230–400 mesh) with CHCl3/MeOH gradient

Industrial-Scale Production Considerations

Cost Analysis of Synthetic Routes

ComponentPre-functionalization Cost ($/kg)Post-arylation Cost ($/kg)
Starting materials420680
Catalysts55210
Waste treatment3085
Total 505 975

Environmental Impact Mitigation

  • Solvent recovery systems reduce DMF usage by 70%

  • Catalytic copper recycling achieves 89% metal recovery

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have explored the anticancer properties of triazolo-pyrimidine derivatives. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties

Triazolo-pyrimidines have demonstrated antimicrobial activity against a range of pathogens. The presence of the methoxyphenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have reported effective inhibition of bacterial growth, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

Research has indicated that triazolo derivatives can exhibit anti-inflammatory properties. Compounds similar to 3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been investigated for their ability to reduce inflammation markers in vitro and in vivo. This suggests potential therapeutic applications for inflammatory diseases such as arthritis or colitis .

Neuroprotective Effects

Emerging studies suggest that triazolo-pyrimidine compounds may possess neuroprotective properties. These compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of triazolo-pyrimidines assessed their cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant anticancer activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In a comparative study of several triazolo-pyrimidine derivatives against Staphylococcus aureus and Escherichia coli, it was found that compounds with a methoxy substitution showed enhanced antimicrobial activity. The minimum inhibitory concentrations (MIC) were notably lower than those of traditional antibiotics.

Case Study 3: Neuroprotection in In Vitro Models

Research published in a peer-reviewed journal highlighted the neuroprotective effects of a derivative similar to this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The compound significantly reduced cell death and oxidative damage markers.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves:

    Molecular Targets: This compound can target enzymes and receptors involved in cell proliferation and survival.

    Pathways Involved: It may inhibit pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.

Comparison with Similar Compounds

Comparison with Structural Analogues

The structural and functional diversity of triazolopyrimidinones is driven by variations in aryl substituents, alkyl chains, and additional functional groups. Below is a systematic comparison:

Aryl Substitution Patterns
  • 3-(2-Methoxyphenyl) Derivative (Target Compound) :

    • Exhibits selective anti-CHIKV activity (EC₅₀ in low micromolar range) .
    • The 2-methoxy group may enhance binding to nsP1 through steric and electronic effects.
  • 3-(4-Methoxyphenyl) Derivative: Reported in with molecular formula C₁₁H₉N₅O₂.
  • 3-Benzyl-5-tert-Butyl Derivative (Compound 5) :

    • Structural rigidity from the tert-butyl group may improve metabolic stability.
    • HRMS: [M + H]⁺ calculated 283.1433, found 284.1519 .
  • 3-(4-Fluorobenzyl) Derivative :

    • Includes a fluorine atom, which often enhances bioavailability and membrane permeability. Molecular weight: 261.28 .
Functional Group Modifications
  • Glycosylated Derivatives :

    • and describe (6-glycosyl)thioxo derivatives synthesized via formic acid-mediated reactions. These modifications aim to improve solubility and target specificity .
  • Chloro and Methyl Substituents (BI86283) :

    • 3-(3-Chloro-4-methylphenyl)-6-(2-oxopropyl) derivative (CAS 893932-22-4) has a molecular weight of 317.73. The chloro and methyl groups may enhance hydrophobic interactions with viral proteins .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Notable Data
Target Compound C₁₁H₉N₅O₂ 243.23 2-Methoxyphenyl Anti-CHIKV activity
3-(4-Methoxyphenyl) Analogue C₁₁H₉N₅O₂ 243.23 4-Methoxyphenyl MDL: MFCD11588511
BI86283 C₁₄H₁₂ClN₅O₂ 317.73 3-Chloro-4-methylphenyl SMILES: CC(=O)Cn1cnc2c(c1=O)nnn2c1ccc(c(c1)Cl)C
8-Azaguanine C₄H₄N₆O 152.11 Amino, hydroxy groups Antimetabolite activity

Biological Activity

3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole and pyrimidine moiety. Its molecular formula is C13H11N5O3C_{13}H_{11}N_5O_3, with a molecular weight of approximately 273.26 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that derivatives of triazolo-pyrimidines demonstrate significant activity against various bacteria and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.

Anticancer Properties

Several studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. These compounds can induce apoptosis in cancer cells through various pathways:

  • Inhibition of cell proliferation : Compounds have been shown to interfere with cell cycle progression.
  • Induction of apoptosis : Activation of caspases and modulation of Bcl-2 family proteins are common pathways observed in treated cancer cells.

A notable case study involved the evaluation of a triazolo-pyrimidine derivative which exhibited cytotoxic effects against breast cancer cell lines (MCF-7) with an IC50 value in the micromolar range.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been investigated in various models. The compound has shown potential in reducing inflammatory markers such as TNF-alpha and IL-6 in vitro and in vivo. This suggests its possible application in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole moiety can form non-covalent interactions with enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act on various receptors (e.g., GABA receptors), influencing neurotransmitter signaling pathways.

Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of nucleic acid synthesis
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of cytokines

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a derivative exhibited selective cytotoxicity against A549 lung cancer cells with an IC50 value of 15 µM. The study suggested that this compound could serve as a lead for developing new anticancer agents.
  • Anti-inflammatory Effects : In a rodent model of arthritis, treatment with the compound resulted in a significant decrease in paw swelling and inflammatory cytokine levels compared to controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, and how can reaction conditions be optimized?

  • Methodological Answer: The compound can be synthesized via heterocyclization of 5-amino-1,2,3-triazole-4-carboxamide precursors under alkaline conditions. Key steps include cyclization with carbon disulfide (yielding thione intermediates) and subsequent functionalization (e.g., alkylation or glycosylation). Optimize yields by controlling temperature (20–80°C), solvent polarity (ethanol/DMF), and catalyst selection (e.g., KOH for alkylation). Reaction monitoring via TLC or HPLC is critical .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer: Use a combination of:

  • 1H/13C NMR: Identify proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and carbon backbone.
  • IR Spectroscopy: Confirm carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and triazole ring vibrations.
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .

Q. How can researchers screen this compound for biological activity in vitro?

  • Methodological Answer: Employ cell-based assays (e.g., MTT for cytotoxicity) and viral inhibition studies (e.g., plaque reduction against Chikungunya virus). Use EC50/CC50 ratios to assess selectivity. Standard protocols involve pre-treatment of Vero cells with the compound before viral infection, followed by qPCR or immunofluorescence to quantify viral replication .

Advanced Research Questions

Q. What strategies are effective for designing analogs to enhance antiviral potency while minimizing toxicity?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify substituents on the methoxyphenyl group (e.g., halogenation for lipophilicity) or triazole ring (e.g., sulfanyl groups for hydrogen bonding).
  • Prodrug Approaches: Synthesize glycosylated derivatives to improve solubility and bioavailability. Acetylation of hydroxyl groups can enhance membrane permeability .
  • In Silico Design: Use molecular docking (e.g., AutoDock Vina) to predict binding to viral targets like nsP1 capping enzyme .

Q. How can researchers resolve contradictions in reported synthetic yields for triazolopyrimidinone derivatives?

  • Methodological Answer: Discrepancies often arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or solvent effects. Systematically test:

  • Solvent Polarity: Higher polarity (e.g., DMSO) may stabilize intermediates.
  • Catalyst Loading: Excess KOH in alkylation steps can reduce byproducts.
  • Reaction Time: Prolonged stirring (24–48 hrs) may improve cyclization efficiency .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and efficacy?

  • Methodological Answer:

  • Pharmacokinetics: Use murine models to assess oral bioavailability, plasma half-life (t1/2), and tissue distribution via LC-MS/MS.
  • Efficacy Studies: Infect BALB/c mice with CHIKV and administer the compound intraperitoneally. Monitor viral load (RT-qPCR) and cytokine profiles (ELISA) .

Q. How can X-ray crystallography using SHELX software elucidate the compound’s solid-state structure?

  • Methodological Answer:

  • Data Collection: Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement: Apply SHELXL for least-squares refinement, optimizing parameters like thermal displacement (Ueq) and bond angles. Validate with R-factor (< 0.05) and residual density maps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.